3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features both a methoxy group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyaniline and pinacolborane.
Borylation Reaction: The key step involves the borylation of 3-methoxyaniline using pinacolborane in the presence of a palladium catalyst. This reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Conditions: The reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and reaction monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are commonly used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The methoxy group can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar boronic ester group but differs in the position of the methoxy group.
Uniqueness
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both the methoxy and boronic ester groups, which confer distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C13H20BNO3 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,15H2,1-5H3 |
InChI Key |
SGDTZTPOTICSSB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OC)N |
Origin of Product |
United States |
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